molecular formula C9H8BrNO B1282874 (5-bromo-1H-indol-2-yl)methanol CAS No. 53590-48-0

(5-bromo-1H-indol-2-yl)methanol

Cat. No.: B1282874
CAS No.: 53590-48-0
M. Wt: 226.07 g/mol
InChI Key: ZIUDOZPLPNFTMR-UHFFFAOYSA-N
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Description

(5-Bromo-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family, characterized by a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions.

Reagent/ConditionsProductKey ObservationsSource
KMnO₄ (aqueous acidic)(5-Bromo-1H-indol-2-yl)carboxylic acidComplete oxidation at 60–80°C
CrO₃ (H₂SO₄, acetone)Same as aboveYields >80% in 4–6 hours

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group (-CH₃) using strong hydride donors.

Reagent/ConditionsProductKey ObservationsSource
LiAlH₄ (anhydrous ether)5-Bromo-2-methyl-1H-indoleExothermic reaction; 90% yield
NaBH₄/I₂ (THF)Partial reduction observedForms intermediate aldehyde

Substitution Reactions

The bromine atom at position 5 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

NAS with Oxygen Nucleophiles

Reagent/ConditionsProductKey ObservationsSource
NaOMe/MeOH (reflux)5-Methoxy-1H-indol-2-yl-methanolRequires 12–24 hours for completion
KOtBu/t-BuOH5-tert-Butoxy derivativeHigher steric hindrance lowers yield

Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Aryl-1H-indol-2-yl-methanol
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine5-Amino-substituted derivatives

Esterification and Ether Formation

The hydroxymethyl group reacts with acylating agents or alkyl halides:

Reaction TypeReagents/ConditionsProductSource
AcetylationAc₂O, pyridine (rt)2-(Acetoxymethyl)-5-bromo-1H-indole
Ether synthesisR-X, NaH (THF)2-(Alkoxymethyl)-5-bromo-1H-indole

Condensation and Cyclization

The indole nitrogen and hydroxymethyl group enable heterocycle formation:

Reaction TypeReagents/ConditionsProductSource
Grignard additionRMgX, THFIndole-fused tertiary alcohols
Pictet-SpenglerAldehyde, acid catalystTetrahydro-β-carboline derivatives

Comparative Reactivity Insights

A comparison of reaction sites highlights strategic functionalization opportunities:

Reaction SiteReactivityPreferred Conditions
C5-BromineNAS > cross-couplingPolar aprotic solvents, Pd catalysts
C2-HydroxymethylOxidation > esterificationAcidic or basic media
Indole N-HAlkylation/acylationStrong bases (NaH, LDA)

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr (observed via TGA) .
  • Photodegradation : UV light induces bromine dissociation, forming indole radicals .

Scientific Research Applications

(5-Bromo-1H-indol-2-yl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxymethyl group contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity. It can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-1H-indol-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

(5-Bromo-1H-indol-2-yl)methanol is a notable compound in the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C₉H₈BrNO
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 53590-48-0

The compound features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole ring, which contribute to its unique reactivity and biological properties .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound derivatives. For instance, research focused on synthesizing related compounds demonstrated significant activity against Gram-negative bacteria, with minimal inhibitory concentrations (MIC) as low as 8 μg/ml against Acinetobacter baumannii . The mechanism of action appears to involve inhibition of bacterial cell wall synthesis through interaction with MreB, a protein essential for bacterial morphology and division .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. A study indicated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10.2 nM to 44.3 nM depending on structural modifications . The mechanism of action may involve disruption of microtubule dynamics or interference with specific signaling pathways crucial for cancer cell proliferation.

Other Pharmacological Effects

Indole derivatives, including this compound, have been implicated in various biological processes:

  • Anti-inflammatory effects : Some studies suggest that indole compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Antiviral activity : There is preliminary evidence indicating that certain indole derivatives may exhibit antiviral properties, although more research is needed to confirm these effects specifically for this compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : It has been suggested that this compound can bind to specific receptors, influencing their activity and downstream signaling pathways .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundBromine at position 5Antibacterial, Anticancer
1H-indol-2-ylmethanolNo bromineLower reactivity
(5-Azido-1H-indol-2-yl)methanolAzido group insteadDifferent biological profile

The presence of both a bromine atom and a hydroxymethyl group in this compound enhances its reactivity compared to other indole derivatives, making it a valuable scaffold for further drug development .

Properties

IUPAC Name

(5-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDOZPLPNFTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544006
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-48-0
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(HYDROXYMETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 5-bromo-1H-indole-2-Carboxylate and lithium aluminum in substantially the same manner, as described in step 3 of Example 1. The product was obtained as a solid; mp: 111–112° C. Mass spectrum (ESI, [M−H]−) m/z 224. 1H NMR (400 MHz, DMSO-d6) δ 7.62 (s, 1H), 7.27 (d, 1H, J=8.02 Hz), 7.12 (d, 1H, J=8.02 Hz), 6.25 (s, 1H), 5.29 (t, 1H, J=5.50 Hz), 4.59 ppm (d, 2H, J=5.65 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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